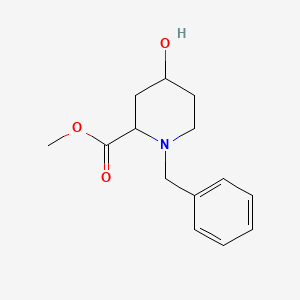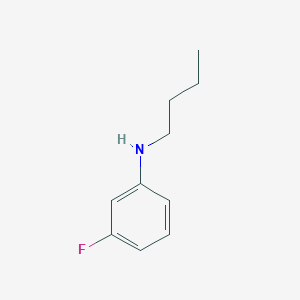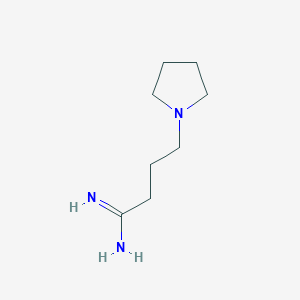![molecular formula C17H34N4O2 B12439718 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine CAS No. 887579-20-6](/img/structure/B12439718.png)
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine is a heterocyclic organic compound It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-methyl-piperazin-1-ylpropyl-amino group
Méthodes De Préparation
The synthesis of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butoxycarbonyl chloride (Boc-Cl), and 4-methylpiperazine.
Protection of Pyrrolidine: Pyrrolidine is first protected by reacting it with Boc-Cl in the presence of a base like triethylamine to form 1-Boc-pyrrolidine.
Alkylation: The protected pyrrolidine is then alkylated with 4-methylpiperazine using a suitable alkylating agent such as 1-bromo-3-chloropropane.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase efficiency and yield.
Analyse Des Réactions Chimiques
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the piperazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine can be compared with similar compounds such as:
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-methyl-pyrrolidine: This compound has a similar structure but with a methyl group instead of a hydrogen atom at the pyrrolidine ring.
1-Boc-3-(ethylaminomethyl)-pyrrolidine: This compound has an ethylaminomethyl group instead of the 4-methyl-piperazin-1-ylpropyl-amino group.
1-Boc-3-[(2-methoxy-propylamino)-methyl]-pyrrolidine: This compound has a 2-methoxy-propylamino group instead of the 4-methyl-piperazin-1-ylpropyl-amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
887579-20-6 |
|---|---|
Formule moléculaire |
C17H34N4O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
tert-butyl 3-[3-(4-methylpiperazin-1-yl)propylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-9-6-15(14-21)18-7-5-8-20-12-10-19(4)11-13-20/h15,18H,5-14H2,1-4H3 |
Clé InChI |
ZWNIDRZIFNCKFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)NCCCN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


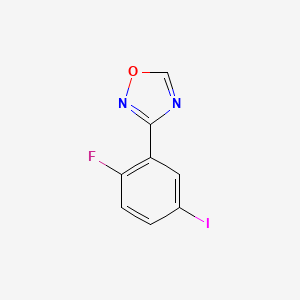

![1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12439656.png)
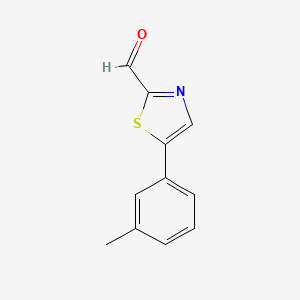
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)

![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)

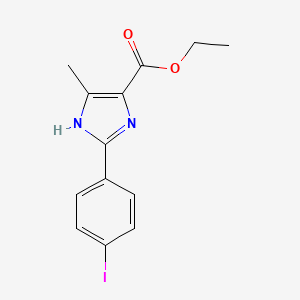
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
